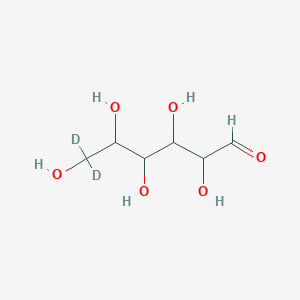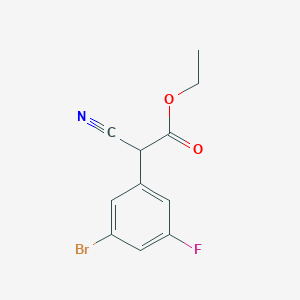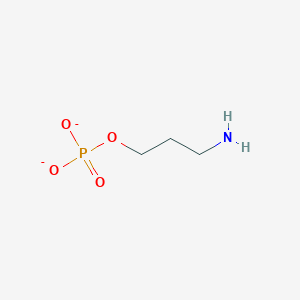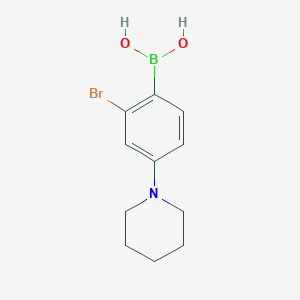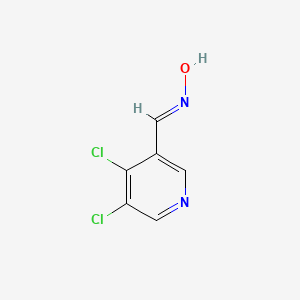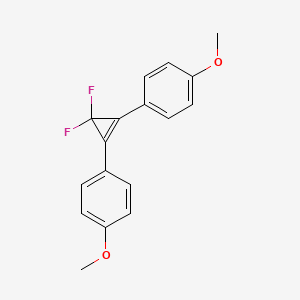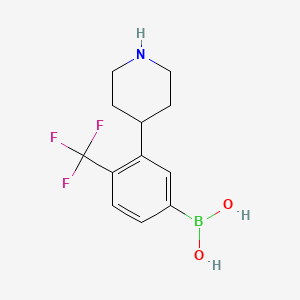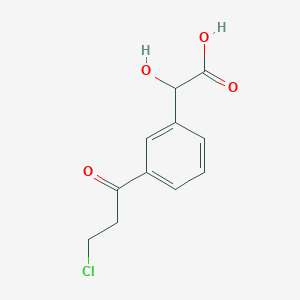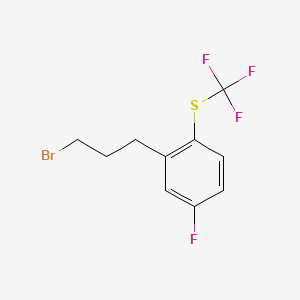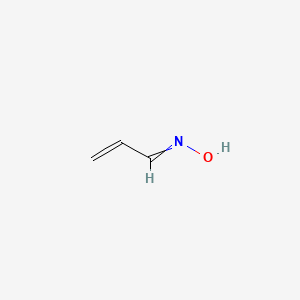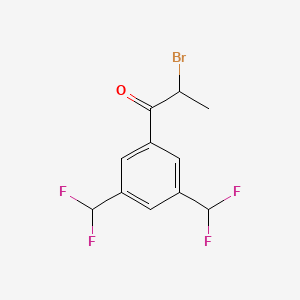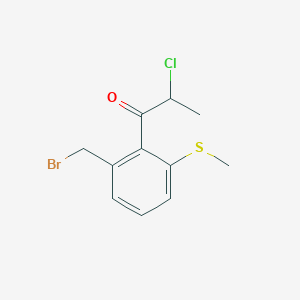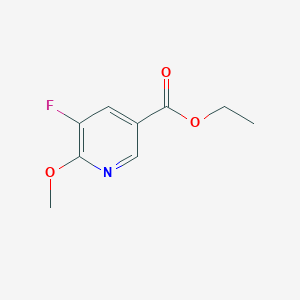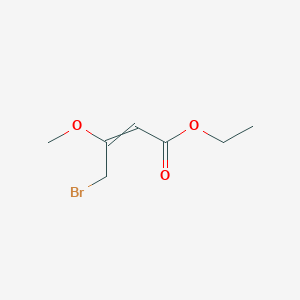
4-Bromo-3-methoxy-2-butenoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is an organic compound with the molecular formula C7H11BrO3. It is a derivative of butenoic acid, featuring a bromine atom at the 4th position and a methoxy group at the 3rd position. This compound is known for its applications in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester typically involves the esterification of 4-Bromo-3-methoxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
4-Bromo-3-methoxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The double bond in the butenoic acid moiety can be reduced to a single bond using hydrogenation catalysts
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carbonyl-containing compounds.
科学的研究の応用
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the butenoic acid moiety .
類似化合物との比較
Similar Compounds
4-Bromo-3-methoxy-2-butenoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Bromo-3-methoxy-2-butenoic acid: The parent acid form without the ester group.
4-Bromo-3-methyl-2-butenoic acid ethyl ester: Similar structure but with a methyl group instead of a methoxy group
Uniqueness
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C7H11BrO3 |
|---|---|
分子量 |
223.06 g/mol |
IUPAC名 |
ethyl 4-bromo-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
InChIキー |
VDUBJLXKPHPSPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


